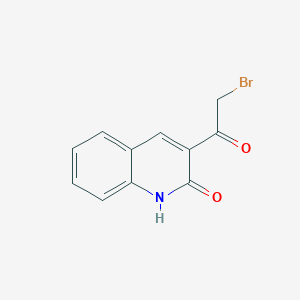

1-(5-phenyl-1H-pyrrol-3-yl)ethanone

Vue d'ensemble

Description

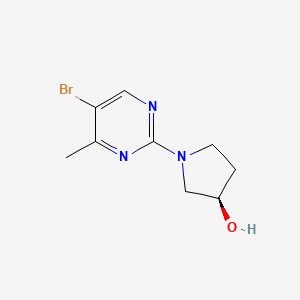

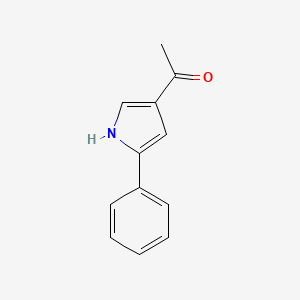

“1-(5-phenyl-1H-pyrrol-3-yl)ethanone” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the reaction of azides with diketones . For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, resulted in the formation of a related compound, (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone .Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO . It contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one of the five members is a nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, pyrrole-containing compounds are known to undergo a variety of reactions. For example, electrophilic aromatic substitution is a common reaction type for aromatic rings like pyrrole .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 185.22 g/mol . Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

1. Analytical Techniques in Forensic and Clinical Laboratories

A study by Bijlsma et al. (2015) investigated a novel cathinone derivative structurally related to 1-(5-phenyl-1H-pyrrol-3-yl)ethanone. The identification and characterization of this compound were performed using advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography. These findings highlight the role of similar compounds in enhancing the capabilities of forensic and clinical laboratories in identifying new psychoactive substances (Bijlsma et al., 2015).

2. Development of Conducting Polymers

Pandule et al. (2014) explored the synthesis of conducting polymers based on derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, which share structural similarities with this compound. These polymers demonstrated good electrical conductivity and thermal stability, suggesting potential applications in electronic and material science fields (Pandule et al., 2014).

3. Molecular Docking and Drug Design

Mary et al. (2015) conducted a molecular docking study on a derivative of 1H-pyrazol, structurally related to this compound. Their research involved vibrational and structural observations, suggesting the potential of such compounds in drug design, particularly as anti-neoplastic agents (Mary et al., 2015).

4. Corrosion Inhibition Studies

Jawad et al. (2020) synthesized a compound similar to this compound, examining its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research demonstrates the utility of such compounds in industrial applications, particularly in protecting metals from corrosion (Jawad et al., 2020).

5. Antiviral Activity in Heterocyclic Compounds

Attaby et al. (2006) investigated the antiviral activity of heterocyclic compounds, including derivatives of 1H-pyrazol, which are structurally related to this compound. Their findings indicate the potential use of such compounds in the development of new antiviral drugs (Attaby et al., 2006).

Propriétés

IUPAC Name |

1-(5-phenyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUITDCTKODANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408947 | |

| Record name | Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148403-22-9 | |

| Record name | Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B3047825.png)

![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)